molecular formula C15H18O8 B3031805 1-O-(4-Coumaroyl)-beta-D-glucose CAS No. 7139-64-2

1-O-(4-Coumaroyl)-beta-D-glucose

Cat. No. B3031805
CAS RN: 7139-64-2
M. Wt: 326.3 g/mol
InChI Key: DSNCQKUYZOSARM-QVLXMGEUSA-N
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Description

“1-O-(4-Coumaroyl)-beta-D-glucose” is a compound that is derived from the esterification of an hydroxycinnamic acid and 1 L - (−)-quinic acid . It is functionally related to a 4-coumaric acid and a cinnamoyl-CoA .


Synthesis Analysis

The synthesis of “this compound” involves the central phenylpropanoid pathway by acyl activating enzymes (AAEs) known as 4-coumaroyl-CoA ligases (4CLs) . These enzymes convert different hydroxycinnamic acids into the corresponding CoA thioesters .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It is a 2-enoyl-CoA and a monounsaturated fatty acyl-CoA . It is a conjugate acid of a 4-coumaroyl-CoA (4-) .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are part of the central phenylpropanoid pathway . The reactions involve the formation of caffeoyl-CoA and coumaroyl-CoA .

Scientific Research Applications

Enzymatic Properties and Industrial Applications

1-O-(4-Coumaroyl)-beta-D-glucose has been linked to enzymes like glucose oxidase, which catalyzes the oxidation of beta-D-glucose to gluconic acid. This process involves molecular oxygen as an electron acceptor and simultaneous production of hydrogen peroxide. Glucose oxidase has extensive applications in chemical, pharmaceutical, food, beverage, clinical chemistry, biotechnology, and other industries. Its novel applications in biosensors have particularly increased demand in recent years (Bankar et al., 2009).

Role in Plant Biochemistry

The compound is also significant in plant biochemistry. For instance, a hydroxycinnamoyltransferase which uses 1-O-(hydroxycinnamoyl)-beta-D-glucose both as acyl donor and acceptor molecule has been identified. This enzyme shows specificity of transfer to the C-2 hydroxyl group of the acceptor, indicating its role in the formation of specific glucose derivatives in plants (Dahlbender & Strack, 1986).

Inhibition of Glucose-6-Phosphatase

In medicinal research, derivatives of this compound have shown significant inhibitory activity against glucose-6-phosphatase. Compounds such as 1-[(4'-O-(E)-p-coumaroyl)-beta-D-glucopyranosyl]-oxy-2-phenol exhibited substantial inhibition, indicating potential for diabetes treatment or management of blood glucose levels (Kumar et al., 2010).

Applications in Wine Industry

In the wine industry, studies have explored the role of hydroxycinnamoyl glucose esters, including this compound, in the formation of ethylphenols in wine. These compounds contribute to wine's flavor and aroma profiles, making them significant in oenology (Hixson et al., 2016).

Diabetes Research and Treatment

This compound has also been implicated in diabetes research. For example, it was identified as a compound responsible for glucose uptake stimulation in a study on the Saudi medicinal plant Cissus rotundifolia, underscoring its relevance in researching new treatments for diabetes (Alqahtani et al., 2020).

Future Directions

The future directions for the study of “1-O-(4-Coumaroyl)-beta-D-glucose” could involve further investigation into its biosynthesis, its role in plant metabolism, and its potential applications in various industries .

Mechanism of Action

Target of Action

The primary target of 1-O-(4-Coumaroyl)-beta-D-glucose is the enzyme hydroxycinnamoyl CoA: shikimate hydroxycinnamoyl transferase (HCT) which plays a central role in the biosynthesis of lignin, a complex organic polymer that provides structural support to plant cells . HCT is involved in the formation of coumaroyl shikimate and the conversion of caffeoyl shikimate to caffeoyl CoA .

Mode of Action

This compound interacts with its target by transferring hydroxycinnamoyl units like cinnamoyl, 4-coumaroyl, caffeoyl, feruloyl, and sinapoyl moieties from an activating residue such as coenzyme A or glucose to an acceptor molecule . This interaction results in the formation of complex structures or “decorations” on the acceptor molecule .

Biochemical Pathways

The compound is involved in the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of individual phenolic compounds . It is also part of the flavonoid biosynthesis pathway . The compound is converted to 5-CQA via 1-O-p-coumaroyl-glucose and 1-O-caffeoyl-glucose .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, it is known that the compound is generated in nature from phenylalanine, which is converted by PAL to trans-cinnamate. Trans-cinnamate is then hydroxylated by trans-cinnamate 4-monooxygenase to give 4-hydroxycinnamate (coumarate). Coumarate is condensed with coenzyme-A in the presence of 4-coumarate-CoA ligase .

Result of Action

The action of this compound leads to the formation of myriad natural products found in plants. These products include lignols (precursors to lignin and lignocellulose), flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and other phenylpropanoids .

Action Environment

The biosynthesis of secondary metabolites like this compound may differ between plant species due to the difference in the nature of the plant. The profile of secondary metabolites also differs between plant species. Plants growing under different environments and conditions also show differences in the metabolite profile .

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(22-10)23-11(18)6-3-8-1-4-9(17)5-2-8/h1-6,10,12-17,19-21H,7H2/b6-3+/t10-,12-,13+,14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNCQKUYZOSARM-QVLXMGEUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7139-64-2
Record name beta-D-Glucopyranose, 1-(3-(4-hydroxyphenyl)-2-propenoate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007139642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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